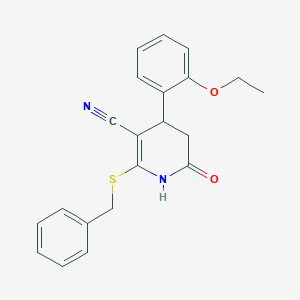![molecular formula C30H20N2O2S2 B378848 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE CAS No. 332164-77-9](/img/structure/B378848.png)
2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl and thiazolo[3,2-a]benzimidazol moieties, followed by their coupling through a methylene bridge.
Preparation of Chromenyl Moiety: The chromenyl part can be synthesized via a condensation reaction between a substituted benzaldehyde and a thienyl ketone under acidic conditions.
Formation of Thiazolo[3,2-a]benzimidazol: This involves the cyclization of an appropriate benzimidazole derivative with a thiazole precursor.
Coupling Reaction: The final step is the coupling of the chromenyl and thiazolo[3,2-a]benzimidazol units through a methylene bridge, typically using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and chromenyl rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its aromatic and heterocyclic rings could be useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets through its aromatic and heterocyclic rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart from similar compounds is its specific combination of aromatic and heterocyclic rings, which may confer unique electronic and steric properties. These properties could enhance its effectiveness in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
332164-77-9 |
|---|---|
Molecular Formula |
C30H20N2O2S2 |
Molecular Weight |
504.6g/mol |
IUPAC Name |
(2Z)-2-[[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C30H20N2O2S2/c1-18-12-14-19(15-13-18)27-20-7-2-5-10-24(20)34-28(25-11-6-16-35-25)21(27)17-26-29(33)32-23-9-4-3-8-22(23)31-30(32)36-26/h2-17,27H,1H3/b26-17- |
InChI Key |
QDWICUAPAIYPOJ-ONUIUJJFSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B378767.png)
![3-(4-ethylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378768.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoacrylamide](/img/structure/B378770.png)
![4-[4-(Benzyloxy)phenyl]-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B378771.png)
![3-(2-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378775.png)

![2-Amino-4-(4-hydroxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B378779.png)
![2-(4-tert-butylphenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378780.png)
![Propyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B378781.png)

![(2E,4E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B378783.png)
![2-(4-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378786.png)
![2-[(4-Tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378788.png)
